molecular formula C7H16Cl2N2 B3080746 (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1092076-07-7

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B3080746
CAS No.: 1092076-07-7
M. Wt: 199.12
InChI Key: JHDWGEOMYLXPIY-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic amine hydrochloride salt with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It is a chiral compound (R-configuration) that serves as a critical intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDWGEOMYLXPIY-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the use of sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at nitrogen centers within the pyrazine ring. Key findings include:

Oxidizing Agent Conditions Major Product Yield
Potassium permanganate (KMnO₄)Acidic aqueous medium, 25–40°CN-Oxide derivatives68–72%
Hydrogen peroxide (H₂O₂)Ethanol, reflux (78°C)Hydroxylated bicyclic intermediates55–60%

Oxidation pathways depend on pH and solvent polarity, with KMnO₄ favoring N-oxide formation and H₂O₂ generating hydroxylated species through radical mechanisms.

Reduction Reactions

Reductive modifications target the heterocyclic backbone:

Reducing Agent Conditions Major Product Notes
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, 0–25°CPartially saturated pyrrolidine derivativesStereochemistry preserved
Sodium borohydride (NaBH₄)Methanol, 25°CLimited reduction of imine bonds<20% conversion

LiAlH₄ achieves selective reduction without altering the stereochemical integrity of the (R)-configuration.

Substitution Reactions

Nucleophilic substitutions occur at nitrogen atoms, enabling functionalization:

Reagent Conditions Product Applications
Alkyl halides (R-X)DMF, NaH, 60°CN-Alkylated derivativesPrecursors for drug candidates
Acyl chlorides (R-COCl)Dichloromethane, Et₃N, 0°CN-Acylated analogsEnhanced bioavailability

Alkylation proceeds efficiently in polar aprotic solvents, while acylation requires mild bases to neutralize HCl byproducts.

Cycloaddition Reactions

The pyrazine ring participates in [4+2] cycloadditions with dienophiles:

Dienophile Conditions Product Thermodynamic Stability
Maleic anhydrideToluene, 110°CFused tricyclic adductΔG = −42.1 kJ/mol
AcetylenedicarboxylateTHF, 25°CSix-membered ring systemKinetically favored

Reaction kinetics correlate with electron-deficient dienophiles, as confirmed by DFT calculations.

Acid-Base Behavior

The compound acts as a Brønsted base due to its nitrogen-rich structure:

Proton Source pKa (Experimental) Protonation Site
HCl (aqueous)3.8 ± 0.2Pyrazine N1 atom
Acetic acid5.1 ± 0.3Pyrrolidine N4 atom

Protonation occurs preferentially at the pyrazine nitrogen in acidic media, stabilizing the cationic form.

Comparative Reactivity

Reactivity differs significantly from non-chlorinated analogs:

Parameter (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride Non-Chlorinated Analog
Oxidation Rate (KMnO₄)0.15 mol/L·min0.08 mol/L·min
Alkylation Yield (R-X)82%67%
Thermal StabilityDecomposes at 210°CDecomposes at 185°C

Chloride counterions enhance electrophilicity and thermal stability via charge delocalization .

Industrial-Scale Modifications

Process optimizations for large-scale synthesis include:

  • Continuous Flow Reactors : Achieve 92% yield in N-acylation steps (residence time: 8 min) .

  • Solvent Recycling : THF recovery rates exceed 95% in reduction reactions.

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Effects
Research indicates that (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride exhibits notable neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, which could play a crucial role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's interaction with specific receptors in the brain suggests potential therapeutic applications for conditions characterized by neurodegeneration .

Calcium Channel Blockers
The compound has been identified as a calcium channel blocker, making it relevant for treating various pain-related conditions. Patents describe its use in managing acute and chronic pain, including neuropathic pain and inflammatory pain . This mechanism of action is particularly valuable in developing treatments for conditions like fibromyalgia and migraine headaches.

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions typical of nitrogen-containing heterocycles. These include nucleophilic substitutions and electrophilic additions, which are essential for synthesizing more complex compounds in organic chemistry . Several synthetic methods have been developed to produce this compound with varying degrees of purity and yield.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Neuroprotection : A study demonstrated the compound's ability to protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases .
  • Calcium Channel Blocking Activity : Another research highlighted its efficacy as a calcium channel blocker in animal models, showing significant pain relief in subjects suffering from various pain syndromes .

Mechanism of Action

The mechanism of action of ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Several bicyclic amines share structural similarities with (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride. Key examples include:

Compound Name CAS Number Key Differences Applications Reference
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride 634922-11-5 S-configuration Chiral intermediates in synthesis
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 22177-06-6 Diazabicyclo backbone, methyl group Not specified
Octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazine N/A Cyclopropane fusion Improved metabolic stability in IAP antagonists
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine (BDQ) N/A Trifluoroethyl substitution Fluorophores with enhanced brightness

Structural Insights :

  • Chirality : The (R)- and (S)-enantiomers (e.g., CAS 634922-11-5 vs. 1092076-07-7) exhibit distinct biological activities due to stereospecific interactions with target proteins .
  • Ring Modifications : Cyclopropane-fused analogs (e.g., octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazine) block metabolic degradation sites while retaining binding affinity for cIAP-1 .
  • Substituent Effects : The trifluoroethyl group in BDQ derivatives increases electron-withdrawing effects, reducing twisted intramolecular charge transfer (TICT) and improving photostability .

Functional Analogs in Drug Development

ABT-639 vs. Other Calcium Channel Blockers

ABT-639, derived from this compound, is Cav3.2 T-type selective, unlike non-selective blockers like mibefradil. This selectivity reduces off-target effects .

IAP Antagonists
  • Lead Compound A : Octahydropyrrolo[1,2-a]pyrazine-based antagonists show moderate potency but poor metabolic stability.
  • Optimized Analogs : Cyclopropane-fused derivatives (e.g., compound 1) achieve 10-fold higher metabolic stability in liver microsomes without compromising cIAP-1 binding .

Fluorophores

Parameter (R)-Octahydropyrrolo[1,2-a]pyrazine Derivatives Conventional Rhodamines Reference
Stokes Shift 56–99 nm 20–40 nm
Brightness (ε × φ) 2–3× increase Baseline
Photostability High (TICT inhibition) Moderate

Mechanistic Advantage: The octahydropyrrolo[1,2-a]pyrazine scaffold restricts molecular rotation, minimizing non-radiative decay and enhancing fluorescence output .

Antioxidant Activity Comparison

In Lycoperdon squarrosulus extracts, octahydropyrrolo[1,2-a]pyrazine contributes to antioxidant effects alongside compounds like phytol and fumaric acid derivatives. However, its activity is less potent than phytol , which dominates the extract’s radical-scavenging capacity .

Tables and figures referenced are conceptualized based on aggregated data from cited sources.

Biological Activity

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a fused bicyclic structure that includes both pyrrolo and pyrazine rings.
  • Molecular Formula : C7_7H16_{16}Cl2_2N2_2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 1092076-07-7

This compound exhibits its biological effects primarily through interactions with various molecular targets within biological systems.

Key Mechanisms

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Inhibition of Apoptosis Proteins : It acts as an inhibitor of apoptosis proteins (IAPs), which are known to contribute to cancer cell resistance. This characteristic positions the compound as a potential anticancer agent .
  • Kinase Inhibition : Studies suggest that derivatives of pyrrolopyrazine, including this compound, may affect kinase pathways, indicating a role in cellular signaling and proliferation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotection Potential to protect neuronal cells from damage and degeneration.
Anticancer Inhibits IAPs and shows activity against various cancer cell lines.
Kinase Modulation May influence kinase pathways involved in cellular growth and signaling.
Antimicrobial Potential applications in combating microbial infections through enzyme inhibition.

Research Findings

Recent studies have highlighted the compound's effectiveness across various biological contexts:

  • Neuroprotective Studies : Research has demonstrated that this compound interacts with specific receptors in the brain, suggesting its potential use in neurodegenerative diseases.
  • Cancer Research : In vitro studies on HL-60 human leukemic cell lines showed that this compound has an IC50_{50} value indicating significant cytotoxicity, thus supporting its role as an anticancer agent .
  • Pharmacological Applications : The compound has been explored as a pharmacophore for designing new therapeutic agents due to its ability to modulate various biological pathways effectively .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different therapeutic areas:

  • Neurological Disorders : A study involving animal models indicated that administration of the compound led to improved outcomes in models of neurodegeneration, with reduced markers of oxidative stress and inflammation.
  • Cancer Treatment : Clinical trials assessing the compound's effects on tumor growth in specific cancer types have shown promising results, with significant reductions in tumor size observed in treated groups compared to controls.

Q & A

Basic: What are the established synthetic routes for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step processes, such as:

  • N-alkylation : Base-mediated alkylation of pyrrole-2-carboxaldehyde with bromoacetophenones to form intermediates .
  • Cyclization : Dehydrative cyclization with ammonium acetate to generate the pyrrolo[1,2-a]pyrazine core .
  • Chiral Resolution : Asymmetric hydrogenation using iridium catalysts (e.g., [Ir(cod)Cl]₂) with cesium carbonate to achieve enantioselectivity (up to 95% ee) .
    Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, HPLC for enantiomeric excess, and mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts be optimized for high ee?

Methodological Answer:
Key strategies include:

  • Catalyst Selection : Iridium complexes (e.g., [Ir(cod)Cl]₂) paired with chiral ligands (e.g., (R)-Segphos) for asymmetric induction .
  • Additive Use : Cesium carbonate suppresses racemization by neutralizing acidic byproducts, improving conversion and ee (up to 95%) .
  • Reaction Monitoring : In situ FTIR or chiral HPLC to track enantiomeric ratios and adjust conditions dynamically.

Basic: What analytical techniques are critical for structural elucidation of pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic ring conformation .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations in complex fused-ring systems .
  • GC-MS/HPLC-MS : Detects trace impurities (e.g., diastereomers) and validates purity (>95%) .

Advanced: How to resolve contradictions in biological activity data across pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Comparative Assays : Parallel testing in standardized models (e.g., T-type calcium channel inhibition vs. kinase assays) to isolate target effects .
  • Structural Analysis : Correlate activity with substituent positioning (e.g., electron-withdrawing groups on the pyrazine ring enhance fluorescence but may reduce receptor binding) .
  • Meta-Analysis : Cross-reference pharmacokinetic data (e.g., logP, solubility) to identify confounding factors like poor bioavailability .

Basic: What safety protocols are essential when handling hazardous intermediates during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive agents (e.g., chlorosulfonyl benzoyl chloride) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during dihydrochloride formation) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced: How can functional group substitution tune photophysical properties in fluorophores?

Methodological Answer:

  • Electron-Withdrawing Groups : Substitution with trifluoroethyl at the pyrazine nitrogen increases quantum yield (e.g., from 0.2 to 0.74) by reducing non-radiative decay .
  • Steric Effects : Bulky groups (e.g., acetyl) disrupt π-π stacking, enhancing Stokes shift (e.g., 56–99 nm) .
  • Validation : Measure brightness (ε × Φ) in PBS/EtOH mixtures to simulate physiological conditions .

Basic: What role does (R)-octahydropyrrolo[1,2-a]pyrazine play in palladium-catalyzed reactions?

Methodological Answer:

  • Ligand Function : Coordinates with palladium trifluoroacetate to stabilize intermediates in cross-coupling reactions .
  • Stepwise Synthesis : Reacts with benzoyl chlorides to form sulfonamide precursors (e.g., ABT-639 analogs) with >77% yield .

Advanced: How to evaluate therapeutic potential for autoimmune disease targets?

Methodological Answer:

  • In Vitro Screening : Assess IL-17/IFN-γ inhibition in TH17 cell cultures .
  • In Vivo Models : Test efficacy in collagen-induced arthritis (CIA) mice, monitoring joint inflammation via histopathology .
  • ADME Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to predict pharmacokinetics .

Basic: How to design a catalyst-free one-pot synthesis for pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Reagent Selection : Combine benzodiamine, ethyl bromopyruvate, and bromoketones under reflux in ethanol .
  • Mechanistic Control : Leverage dehydrative cyclization via in situ imine formation, avoiding metal catalysts .
  • Yield Optimization : Adjust stoichiometry (1:1.2 ratio of diamine to bromopyruvate) to minimize side products .

Advanced: What computational methods predict structure-activity relationships (SAR) for dye derivatives?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to correlate electronic effects with Stokes shift .
  • Molecular Dynamics : Simulate solvent interactions to optimize brightness in aqueous environments .
  • SAR Libraries : Build QSAR models using substituent parameters (Hammett σ) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.